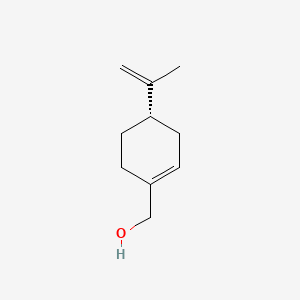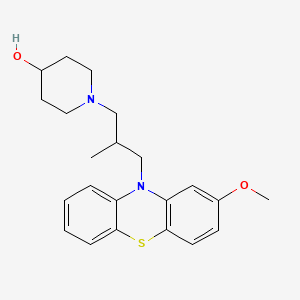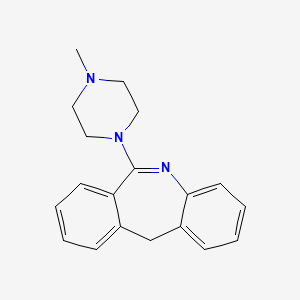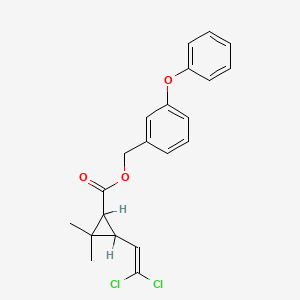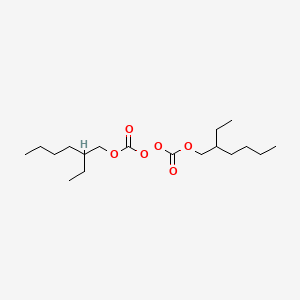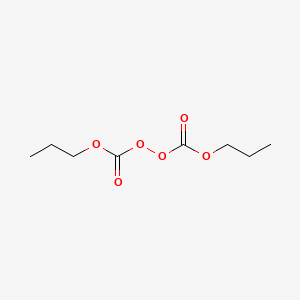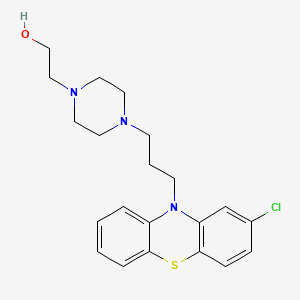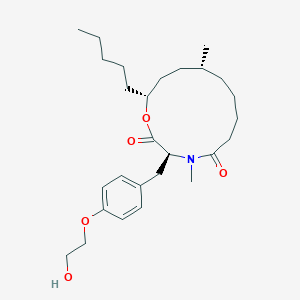
PF-1163B
Übersicht
Beschreibung
PF-1163B ist ein Makrolid-Antibiotikum, das aus dem Pilz der Gattung Penicillium isoliert wurde. Es zeigt eine starke antifungale Aktivität, insbesondere gegen den pathogenen Pilzstamm Candida albicans . This compound hemmt die Synthese von Ergosterol, einem wichtigen Bestandteil von Pilzzellmembranen, mit einem IC50-Wert von 34 Nanogramm pro Milliliter .
Wissenschaftliche Forschungsanwendungen
PF-1163B has several scientific research applications:
Chemistry: this compound is used as a model compound for studying macrolide antibiotics and their synthesis.
Biology: It is used to investigate the mechanisms of antifungal activity and ergosterol synthesis inhibition.
Medicine: this compound is explored for its potential use in treating fungal infections, particularly those caused by Candida albicans.
Industry: This compound is used in the development of antifungal agents and as a reference compound in quality control processes
Wirkmechanismus
PF-1163B, also known as “(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione”, is a depsipeptide antifungal isolated from Penicillium .
Target of Action
This compound primarily targets the enzyme ERG25p, a C-4 methyl oxidase in the ergosterol biosynthetic pathway . Ergosterol is a critical component of fungal cell membranes, and its disruption leads to impaired cell function and growth.
Mode of Action
This compound inhibits the synthesis of ergosterol (ERG) by blocking the activity of the ERG25p enzyme . This inhibition disrupts the ergosterol biosynthetic pathway, leading to a deficiency of ergosterol in the fungal cell membrane.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthetic pathway . By inhibiting the ERG25p enzyme, this compound disrupts the conversion of sterol intermediates into ergosterol. This disruption affects the integrity and function of the fungal cell membrane, leading to inhibited growth of the fungus.
Result of Action
The inhibition of ergosterol synthesis by this compound leads to a deficiency of ergosterol in the fungal cell membrane . This deficiency impairs the function and integrity of the cell membrane, leading to inhibited growth of the fungus. This compound exhibits antifungal activity against the pathogenic fungal strain Candida albicans .
Biochemische Analyse
Biochemical Properties
It is known that PF-1163B inhibits the synthesis of ergosterol , a critical component of fungal cell membranes. This suggests that this compound may interact with enzymes involved in the ergosterol biosynthesis pathway.
Cellular Effects
This compound has been shown to inhibit the growth of Candida albicans, a common fungal pathogen . It does not appear to affect other Candida strains, Aspergillus fumigatus, or HepG2 cells . This suggests that this compound may have specific effects on certain cellular processes in C. albicans.
Molecular Mechanism
Its antifungal activity is believed to be due to its inhibition of ergosterol synthesis . Ergosterol is a critical component of fungal cell membranes, and its disruption can lead to cell death.
Vorbereitungsmethoden
PF-1163B wird durch eine Reihe von chemischen Reaktionen synthetisiert, ausgehend von (S)-Citronellene. Der Schlüsselschritt in seiner Synthese beinhaltet eine Ring schließende Metathesereaktion eines Ester- und Amidderivats, das aus einem substituierten N-Methyl-L-Tyrosin gewonnen wird . Die Verbindung wird industriell durch Fermentation von Penicillium-Arten hergestellt, gefolgt von Isolierungs- und Reinigungsprozessen .
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Derivate mit verschiedenen funktionellen Gruppen zu bilden.
Reduktion: Reduktionsreaktionen können die Makrolidringstruktur verändern.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: this compound wird als Modellverbindung zur Untersuchung von Makrolid-Antibiotika und ihrer Synthese verwendet.
Biologie: Es wird verwendet, um die Mechanismen der antifungalen Aktivität und die Hemmung der Ergosterolsynthese zu untersuchen.
Medizin: this compound wird auf seine potenzielle Verwendung bei der Behandlung von Pilzinfektionen untersucht, insbesondere bei Infektionen, die durch Candida albicans verursacht werden.
Industrie: This compound wird bei der Entwicklung von Antimykotika und als Referenzverbindung in Qualitätskontrollprozessen verwendet
Wirkmechanismus
This compound übt seine antifungalen Wirkungen aus, indem es die Synthese von Ergosterol hemmt, einem lebenswichtigen Bestandteil von Pilzzellmembranen. Diese Hemmung stört die Integrität der Zellmembran, was zum Zelltod führt. Das molekulare Ziel von this compound ist das Enzym, das am Ergosterol-Biosyntheseweg beteiligt ist .
Analyse Chemischer Reaktionen
PF-1163B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the macrolide ring structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
PF-1163B ähnelt anderen Makrolid-Antibiotika wie PF-1163A. Beide Verbindungen haben eine 13-gliedrige makrocyclische Struktur, die ein Derivat von N-Methyltyrosin und eine Hydroxyfettsäure enthält. PF-1163A unterscheidet sich von this compound dadurch, dass es eine zusätzliche Hydroxylgruppe an der Seitenkette hat . Andere ähnliche Verbindungen umfassen verschiedene Makrolid-Antibiotika, die die Ergosterolsynthese hemmen, aber this compound ist einzigartig in seiner spezifischen Struktur und seiner starken antifungalen Aktivität .
Eigenschaften
IUPAC Name |
(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO5/c1-4-5-6-10-24-15-12-21(2)9-7-8-11-26(30)28(3)25(27(31)33-24)20-22-13-16-23(17-14-22)32-19-18-29/h13-14,16-17,21,24-25,29H,4-12,15,18-20H2,1-3H3/t21-,24-,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRJJAXIHTZHNU-SDUSCBPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]1CC[C@@H](CCCCC(=O)N([C@H](C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




